(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol
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Overview
Description
(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol is an organic compound that features a bromine and fluorine substituted phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a suitable brominated precursor reacts with a fluorinated phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2-chloro-5-fluorophenoxy)propan-1-ol
- (2R)-2-(2-bromo-4-fluorophenoxy)propan-1-ol
- (2R)-2-(2-bromo-5-chlorophenoxy)propan-1-ol
Uniqueness
(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
874336-08-0 |
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Molecular Formula |
C9H10BrFO2 |
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H10BrFO2/c1-6(5-12)13-9-4-7(11)2-3-8(9)10/h2-4,6,12H,5H2,1H3/t6-/m1/s1 |
InChI Key |
FHZPSAWKIYTAMV-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)OC1=C(C=CC(=C1)F)Br |
Canonical SMILES |
CC(CO)OC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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